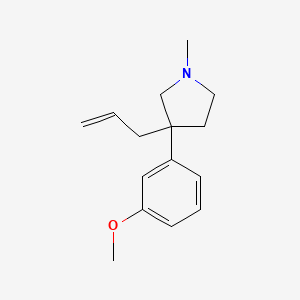
3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with an allyl group, a methoxyphenyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with allylamine and methylamine in the presence of a suitable catalyst. The reaction typically proceeds via a multi-step process involving the formation of intermediate compounds, which are then cyclized to form the desired pyrrolidine derivative.
Example Reaction:
Step 1: Condensation of 3-methoxybenzaldehyde with allylamine to form an imine intermediate.
Step 2: Addition of methylamine to the imine intermediate to form a secondary amine.
Step 3: Cyclization of the secondary amine to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or platinum complexes may be employed to facilitate the reactions under milder conditions and to improve selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The methoxyphenyl group can be reduced to a phenol under specific conditions.
Substitution: The methyl group on the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(3-methoxyphenyl)-1-methylpyrrolidine-2,3-epoxide.
Reduction: Formation of 3-(3-hydroxyphenyl)-1-methylpyrrolidine.
Substitution: Formation of 3-allyl-3-(3-methoxyphenyl)-1-alkylpyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, the methoxyphenyl group may interact with hydrophobic pockets in proteins, while the allyl group could participate in covalent bonding with active site residues.
Comparación Con Compuestos Similares
Similar Compounds
3-Allyl-3-phenyl-1-methylpyrrolidine: Lacks the methoxy group, which may affect its binding affinity and selectivity.
3-Allyl-3-(4-methoxyphenyl)-1-methylpyrrolidine: The methoxy group is positioned differently, potentially altering its chemical reactivity and biological activity.
3-Allyl-3-(3-hydroxyphenyl)-1-methylpyrrolidine: The methoxy group is replaced with a hydroxyl group, which can significantly change its solubility and interaction with biological targets.
Uniqueness
3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its potential as a pharmacologically active compound compared to its analogs.
Propiedades
Número CAS |
38906-60-4 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-1-methyl-3-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C15H21NO/c1-4-8-15(9-10-16(2)12-15)13-6-5-7-14(11-13)17-3/h4-7,11H,1,8-10,12H2,2-3H3 |
Clave InChI |
JJJFFGHZXTXBBO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)(CC=C)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


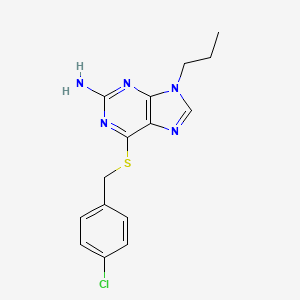
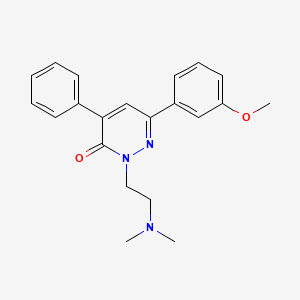

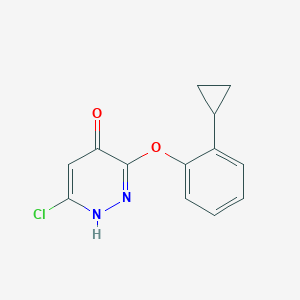
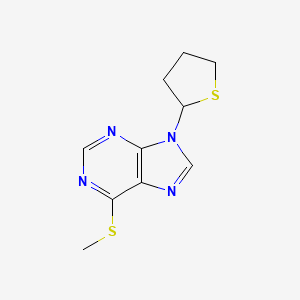
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)
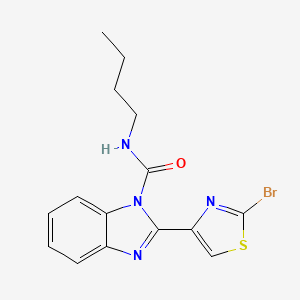


![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12926703.png)
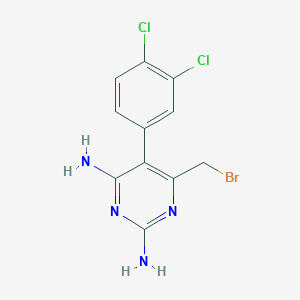
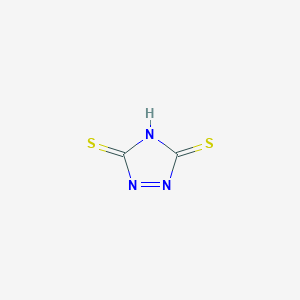
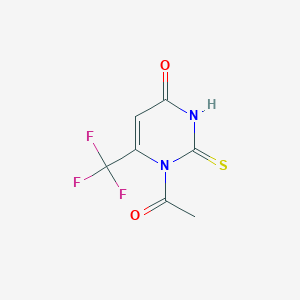
![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
